5-Brom-2-chlor-4-methylnicotinsäure

Übersicht

Beschreibung

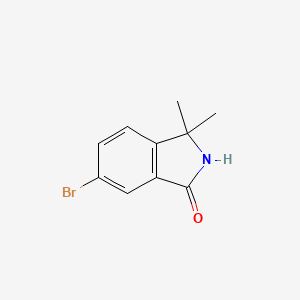

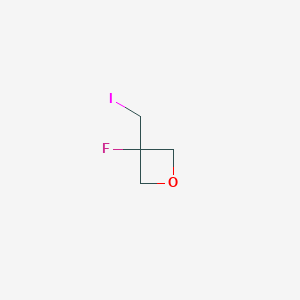

5-Bromo-2-chloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 . It is also known by other names such as 5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid .

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-methylnicotinic acid has been described in a research paper . The process involves using dimethyl terephthalate as the raw starting material. The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-methylnicotinic acid is represented by the formula C7H5BrClNO2 . More detailed information about its structure can be found in the referenced sources .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-2-chloro-4-methylnicotinic acid include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . More detailed information about these reactions can be found in the referenced source .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-4-methylnicotinic acid include its molecular weight of 250.48 and its molecular formula of C7H5BrClNO2 .Wissenschaftliche Forschungsanwendungen

Antiproliferative Wirkstoffe gegen Krebszelllinien

Die Verbindung wurde bei der Entwicklung und Synthese neuartiger 5-Brom-Derivate von Indol-Phytoalexinen eingesetzt . Diese Derivate wurden auf ihre antiproliferativen und zytotoxischen Aktivitäten gegenüber verschiedenen menschlichen Krebszelllinien getestet, was die Rolle der Verbindung in der Krebsforschung verdeutlicht.

Entwicklung von Antimykotika und Antibiotika

Die Forschung zeigt, dass 5-Brom-Derivate, einschließlich 5-Brom-2-chlor-4-methylnicotinsäure, zur Herstellung von Verbindungen mit antifungalen und antibakteriellen Eigenschaften eingesetzt werden können . Diese Anwendung ist entscheidend für die Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme.

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-2-chloro-4-methylnicotinic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to the reduction of blood glucose levels, making it a promising target for diabetes therapy .

Mode of Action

5-Bromo-2-chloro-4-methylnicotinic acid acts as an SGLT2 inhibitor . It binds to SGLT2 and inhibits the reabsorption of glucose in the kidneys. This action leads to an increase in glucose excretion through urine, thereby reducing blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 disrupts the normal glucose reabsorption pathway in the kidneys. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys. When 5-bromo-2-chloro-4-methylnicotinic acid inhibits sglt2, this reabsorption is reduced, leading to increased glucose excretion .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 5-Bromo-2-chloro-4-methylnicotinic acid are not available in the search results, general properties of SGLT2 inhibitors can be considered. SGLT2 inhibitors are typically well absorbed and distributed in the body. They are metabolized in the liver and excreted in the urine and feces .

Result of Action

The primary result of 5-Bromo-2-chloro-4-methylnicotinic acid’s action is a reduction in blood glucose levels . By inhibiting SGLT2, it increases glucose excretion, thereby lowering blood glucose. This makes it a potential therapeutic agent for diabetes .

Action Environment

The action of 5-Bromo-2-chloro-4-methylnicotinic acid, like other SGLT2 inhibitors, can be influenced by various environmental factors. For instance, kidney function can impact the efficacy of SGLT2 inhibitors, as they rely on the kidneys to excrete glucose. Additionally, factors such as diet, exercise, and co-administration with other medications can also influence the action and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

5-Bromo-2-chloro-4-methylnicotinic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 5-Bromo-2-chloro-4-methylnicotinic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 5-Bromo-2-chloro-4-methylnicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-chloro-4-methylnicotinic acid has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Bromo-2-chloro-4-methylnicotinic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 5-Bromo-2-chloro-4-methylnicotinic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-chloro-4-methylnicotinic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-chloro-4-methylnicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term exposure to 5-Bromo-2-chloro-4-methylnicotinic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-chloro-4-methylnicotinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 5-Bromo-2-chloro-4-methylnicotinic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

5-Bromo-2-chloro-4-methylnicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body, affecting its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 5-Bromo-2-chloro-4-methylnicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as the organic anion transporting polypeptides (OATPs) . Once inside the cell, 5-Bromo-2-chloro-4-methylnicotinic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 5-Bromo-2-chloro-4-methylnicotinic acid is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-Bromo-2-chloro-4-methylnicotinic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization to the nucleus can impact gene expression by interacting with nuclear receptors or transcription factors.

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOXDWRAWWPLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)

![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)